molecular formula C6H3Cl2NO3 B068583 2,6-Dichloro-3-hydroxyisonicotinic acid CAS No. 185422-96-2

2,6-Dichloro-3-hydroxyisonicotinic acid

Cat. No.: B068583
CAS No.: 185422-96-2
M. Wt: 208 g/mol
InChI Key: LOQNBXJKGZGLCJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-hydroxyisonicotinic acid is a chemical compound with the molecular formula C6H3Cl2NO3 and a molecular weight of 208 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and agriculture. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an isonicotinic acid core.

Preparation Methods

The synthesis of 2,6-Dichloro-3-hydroxyisonicotinic acid typically involves the chlorination of isonicotinic acid followed by hydroxylation. One common method includes the reaction of isonicotinic acid with chlorine gas in the presence of a suitable solvent and catalyst to introduce the chlorine atoms at the 2 and 6 positions. The resulting dichloroisonicotinic acid is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide under controlled conditions to yield this compound .

Chemical Reactions Analysis

2,6-Dichloro-3-hydroxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dichloro-3-hydroxyisonicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,6-Dichloro-3-hydroxyisonicotinic acid can be compared with other similar compounds such as:

    Benzothiadiazole: Another plant immunity inducer that activates plant resistance mechanisms.

    Probenazole: A chemical that primes plant immunity against various diseases.

    Dufulin: An antiviral agent used in agriculture to protect crops from viral infections.

What sets this compound apart is its dual role in both inducing plant immunity and serving as a versatile reagent in chemical synthesis .

Properties

IUPAC Name

2,6-dichloro-3-hydroxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(10)5(8)9-3/h1,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQNBXJKGZGLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376273
Record name 2,6-Dichloro-3-hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185422-96-2
Record name 2,6-Dichloro-3-hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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